PRGL493

Description

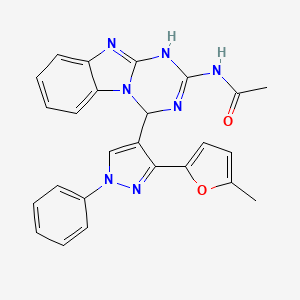

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWGOBIYAPLFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PRGL493: A Technical Whitepaper on its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRGL493 is a novel small molecule inhibitor targeting Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme implicated in the progression and therapeutic resistance of prostate cancer. By selectively inhibiting ACSL4, this compound disrupts key metabolic pathways essential for tumor growth, particularly in aggressive and castration-resistant prostate cancer (CRPC). This document provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular signaling, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

Introduction: The Role of ACSL4 in Prostate Cancer

Acyl-CoA synthetase 4 (ACSL4) is a critical enzyme that catalyzes the conversion of long-chain fatty acids, particularly arachidonic acid, into their metabolically active acyl-CoA form.[1][2][3] In the context of prostate cancer, ACSL4 expression is significantly upregulated in malignant cells compared to benign tissue and is particularly elevated in CRPC.[2] High ACSL4 expression is associated with increased tumor aggressiveness, cell proliferation, migration, and resistance to androgen deprivation therapy (ADT).[2][4]

Notably, an inverse relationship exists between Androgen Receptor (AR) signaling and ACSL4 expression.[4][5] AR can act as a transcriptional repressor of the ACSL4 gene.[4][5] Consequently, when AR signaling is inhibited by therapies like ADT, ACSL4 expression can surge, providing the cancer cells with an alternative metabolic pathway for survival and proliferation, thus contributing to the development of castration resistance.[4] this compound was developed to specifically target this vulnerability.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct and selective inhibition of ACSL4's enzymatic activity.[1] This inhibition blocks the conversion of arachidonic acid to arachidonoyl-CoA, a crucial step in several downstream pathways.[1][2][3]

The key consequences of ACSL4 inhibition by this compound in prostate cancer are:

-

Inhibition of Steroidogenesis: Prostate cancer cells, especially in the castration-resistant state, can synthesize their own androgens (e.g., testosterone) from cholesterol, a process known as de novo steroidogenesis. ACSL4 activity is essential for this process.[1][2] By inhibiting ACSL4, this compound effectively curtails the tumor's ability to produce its own growth-sustaining androgens.[1]

-

Suppression of Cell Proliferation and Migration: this compound has been shown to inhibit the proliferation and migration of highly aggressive prostate cancer cell lines.[1] This effect is attributed to the disruption of fatty acid metabolism necessary for membrane synthesis and energy production.

-

Sensitization to Chemotherapy: Preclinical studies have demonstrated that this compound can sensitize prostate cancer cells to conventional chemotherapeutic agents like docetaxel.[1] This suggests a potential role for this compound in combination therapies to overcome drug resistance.

Signaling Pathways Modulated by this compound

This compound's inhibition of ACSL4 impacts several critical signaling pathways that drive prostate cancer progression.

As depicted, this compound's targeting of ACSL4 leads to a reduction in arachidonoyl-CoA levels. This has a direct inhibitory effect on de novo steroidogenesis. Furthermore, studies on ACSL4's role suggest connections to other critical cancer pathways. Overexpression of ACSL4 has been shown to increase the phosphorylation of Akt (p-Akt), a key node in a major cell survival pathway.[2] Therefore, inhibition of ACSL4 by this compound is predicted to dampen Akt signaling.

The relationship with the Androgen Receptor is also critical for understanding this compound's application in castration-resistant disease.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various assays, demonstrating its potential as a therapeutic agent for prostate cancer.

| Parameter | Cell Line | Value/Effect | Source |

| IC50 (Cell Proliferation) | PC-3 | 27 µM | [1] |

| In Vivo Efficacy (Dose) | PC-3 Xenograft | 250 µg/Kg body weight | [1] |

| Combination Therapy | PC-3 | This compound (10 µM) + Docetaxel (1 nM) | [1] |

| ACSL4 Activity Inhibition | PC-3 | Significant reduction in AA-CoA levels | [1] |

| Steroid Synthesis Inhibition | PC-3 | Significant inhibition | [1] |

Key Experimental Protocols

The following protocols are summaries of the key experiments used to characterize the mechanism of action of this compound in prostate cancer.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. ACSL4 promotes prostate cancer growth, invasion and hormonal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

PRGL493 and ACSL4 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in lipid metabolism and a key regulator of ferroptosis, an iron-dependent form of programmed cell death.[1] ACSL4's preferential activation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), is a rate-limiting step in the biosynthesis of phospholipids (B1166683) susceptible to peroxidation, a central event in ferroptosis.[2] The dysregulation of ACSL4 has been implicated in various pathologies, including cancer, making it a compelling therapeutic target.[3][4]

This technical guide provides an in-depth overview of the inhibition of ACSL4 by the novel inhibitor, PRGL493. It details the mechanism of action, downstream signaling effects, and provides comprehensive experimental protocols for studying this pathway.

This compound: A Novel ACSL4 Inhibitor

This compound was identified through homology modeling and docking-based virtual screening as a potent inhibitor of ACSL4.[3][4] It has been chemically characterized by nuclear magnetic resonance and mass spectroscopy.[3][4] Studies have demonstrated that this compound effectively blocks the conversion of arachidonic acid to arachidonoyl-CoA, thereby inhibiting ACSL4 enzymatic activity in both recombinant enzyme and cellular models.[3][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

| Inhibitor | Assay Type | Target | Cell Line/Enzyme | IC50 Value | Reference |

| This compound | Cell Proliferation | ACSL4 | MDA-MB-231 (Breast Cancer) | 23 µM | [3] |

| This compound | Cell Proliferation | ACSL4 | PC-3 (Prostate Cancer) | 27 µM | [3] |

Table 1: In vitro inhibitory activity of this compound.

| Treatment | Animal Model | Tumor Type | Dosage | Key Findings | Reference |

| This compound | Xenograft Mice | MDA-MB-231 (Breast Cancer) | 250 µg/Kg | Significant inhibition of tumor growth | [6] |

| This compound | Xenograft Mice | PC-3 (Prostate Cancer) | 250 µg/Kg | Significant inhibition of tumor growth | [6] |

Table 2: In vivo efficacy of this compound.

Signaling Pathways

ACSL4-Mediated Ferroptosis Pathway

ACSL4 plays a pivotal role in the execution of ferroptosis. The pathway begins with the ACSL4-catalyzed conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into their corresponding acyl-CoA derivatives. These activated PUFAs are then esterified into phospholipids, primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, which can be initiated by iron-dependent enzymes like lipoxygenases (LOXs). The accumulation of lipid peroxides leads to membrane damage and ultimately, ferroptotic cell death.[2]

ACSL4-mediated ferroptosis pathway and this compound inhibition.

Downstream Effects of ACSL4 Inhibition

Inhibition of ACSL4 by this compound has been shown to have several downstream effects beyond the direct prevention of ferroptosis. These include:

-

Inhibition of Steroidogenesis: ACSL4 is highly expressed in steroidogenic tissues and plays a role in steroid synthesis. This compound has been shown to inhibit de novo steroid synthesis in both cell lines and in vivo models.[3]

-

Sensitization to Chemotherapy and Hormonal Therapy: ACSL4 expression has been linked to resistance to various cancer therapies. Inhibition of ACSL4 by this compound has been shown to sensitize breast and prostate cancer cells to chemotherapeutic agents and hormonal treatments.[3][7]

-

Modulation of Cancer-Related Signaling Pathways: In prostate cancer, ACSL4 has been implicated in the regulation of signaling pathways involving p-AKT, lysine-specific demethylase 1 (LSD1), and β-catenin, which are crucial for cell proliferation, migration, and invasion.[8]

Experimental Protocols

In Vitro ACSL4 Enzymatic Activity Assay

This protocol is adapted from methodologies used for the characterization of this compound and measures the formation of radiolabeled arachidonoyl-CoA.[1]

Materials:

-

Recombinant human ACSL4 protein

-

This compound

-

[³H]-Arachidonic Acid ([³H]-AA)

-

Unlabeled Arachidonic Acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Dithiothreitol (DTT)

-

Tris buffer (pH 7.4)

-

Ethyl acetate (B1210297)

-

Scintillation fluid and counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.

-

Inhibitor Incubation: Add the desired concentrations of this compound (e.g., in a dose-response range from 0.1 µM to 100 µM) or vehicle control (DMSO) to the reaction mixture.

-

Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.

-

Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition and Reaction Initiation: Start the reaction by adding 50 µM arachidonic acid trace-labeled with [³H]-AA (e.g., 0.25 µCi). The final reaction volume should be 100 µl.

-

Reaction Incubation: Incubate the reaction for 10-20 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.

-

Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic layers. The [³H]-arachidonoyl-CoA will remain in the aqueous phase.

-

Quantification: Transfer a sample of the aqueous layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for the in vitro ACSL4 enzymatic activity assay.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is based on the BrdU (Bromodeoxyuridine) incorporation assay to measure cell proliferation.[7]

Materials:

-

MDA-MB-231 or PC-3 cells

-

Cell culture medium and supplements

-

This compound

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 or PC-3 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the culture medium, and add Fixing/Denaturing solution to each well and incubate for 30 minutes.

-

Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour.

-

Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

Substrate Addition: Wash the wells and add TMB substrate. Incubate until color develops.

-

Stopping the Reaction: Add Stop Solution to each well.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.[6]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

MDA-MB-231 or PC-3 cells

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest MDA-MB-231 or PC-3 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]

-

Treatment Administration: Administer this compound (e.g., 250 µg/Kg body weight) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.

Western Blot Analysis for Downstream Signaling

This protocol outlines the general steps for performing a western blot to analyze the expression of proteins in pathways affected by ACSL4 inhibition, such as p-AKT, LSD1, and β-catenin.[11][12][13]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-AKT, anti-LSD1, anti-β-catenin, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Steroidogenesis Assay

This protocol describes a cell-based assay to measure the effect of this compound on steroid hormone production, typically by measuring progesterone (B1679170) levels.[14][15]

Materials:

-

Steroidogenic cell line (e.g., MA-10 Leydig cells or H295R adrenal cells)

-

Cell culture medium

-

This compound

-

Stimulating agent (e.g., cAMP for MA-10 cells, forskolin (B1673556) for H295R cells)[16]

-

Progesterone ELISA kit

Procedure:

-

Cell Seeding and Treatment: Seed the steroidogenic cells in a multi-well plate. Treat the cells with various concentrations of this compound.

-

Stimulation: Add the appropriate stimulating agent to induce steroidogenesis.

-

Sample Collection: After a defined incubation period, collect the cell culture medium.

-

Hormone Quantification: Measure the concentration of progesterone in the collected medium using a progesterone ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the change in progesterone production in the this compound-treated cells compared to the control cells.

Conclusion

This compound is a promising inhibitor of ACSL4 with demonstrated efficacy in vitro and in vivo. Its ability to modulate the ferroptosis pathway, inhibit steroidogenesis, and sensitize cancer cells to other therapies highlights the therapeutic potential of targeting ACSL4. The experimental protocols provided in this guide offer a framework for researchers to further investigate the this compound-ACSL4 inhibition pathway and its implications in various diseases. Further research into the downstream signaling consequences of ACSL4 inhibition will continue to unveil new therapeutic opportunities.

References

- 1. benchchem.com [benchchem.com]

- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. linear.es [linear.es]

- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The ACSL4 Inhibitor PRGL493: A Technical Overview of its Biological Activity on Breast Cancer Cells

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of PRGL493, a novel inhibitor of Acyl-CoA Synthetase 4 (ACSL4), on breast cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows. This compound has been identified as a potent agent that blocks cell proliferation and tumor growth in breast cancer models, highlighting its therapeutic potential.[1][2]

Core Mechanism of Action

This compound functions as a selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4), an enzyme crucial for the metabolism of arachidonic acid.[1][3] ACSL4 is implicated in promoting tumor aggressiveness in breast cancer.[1][2][4] By inhibiting ACSL4, this compound blocks the transformation of arachidonic acid into arachidonoyl-CoA, a key step in pathways that regulate tumor cell biology.[1][2] This inhibition leads to a reduction in cancer cell proliferation and migration.[1] Notably, this compound does not appear to inhibit the expression of the ACSL4 protein itself but rather its enzymatic activity.[1]

Caption: this compound inhibits the ACSL4 enzyme, blocking the conversion of Arachidonic Acid to Arachidonoyl-CoA and subsequent pro-tumorigenic signaling.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings regarding its impact on breast cancer cell proliferation and its synergistic effects with common chemotherapeutic agents.

Table 1: Inhibition of Breast Cancer Cell Proliferation by this compound

| Cell Line | Assay Type | IC50 Value | Reference |

| MDA-MB-231 | BrdU Incorporation | 23 µM | [1] |

Table 2: Synergistic Effects of this compound with Chemotherapeutic Drugs in MDA-MB-231 Cells

| Combination Treatment (72h Incubation) | Assay Type | Outcome | Reference |

| This compound (10 µM) + 4-hydroxytamoxifen (B85900) (4-OHTAM, 7.5 µM) | BrdU Incorporation | Sensitizes cells to hormonal treatment. | [1] |

| This compound (10 µM) + Cisplatin (1 µM) | BrdU Incorporation | Sensitizes cells to chemotherapeutic treatment. | [1] |

| This compound (10 µM) + Doxorubicin (0.25 µM) | BrdU Incorporation | Sensitizes cells to chemotherapeutic treatment. | [1] |

| This compound (10 µM) + Paclitaxel (0.1 µM) | BrdU Incorporation | Sensitizes cells to chemotherapeutic treatment. | [1] |

In Vivo Efficacy

In addition to in vitro studies, this compound has demonstrated significant anti-tumor activity in vivo.

Table 3: In Vivo Tumor Growth Inhibition

| Model System | Cell Line Inoculated | Treatment | Outcome | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | MDA-MB-231 | This compound (10 µM or 100 µM) | Inhibition of tumor growth. | [5] |

| Mouse Xenograft | MDA-MB-231 | This compound (250 μg/Kg of body weight) | Reduction in tumor volume. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the biological activity of this compound on breast cancer cells.

Caption: A generalized workflow for assessing the in vitro and in vivo efficacy of this compound on breast cancer cells.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are incubated for a specified period (e.g., 72 hours) with varying concentrations of this compound or a vehicle control.

-

BrdU Labeling: A 10 µM solution of Bromodeoxyuridine (BrdU) is added to the cell culture medium, and cells are incubated for 2-24 hours at 37°C to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: The cells are fixed, and the DNA is denatured, typically using an acid solution (e.g., 1-2.5 M HCl), to expose the incorporated BrdU.

-

Immunodetection: An anti-BrdU monoclonal antibody is added, followed by a peroxidase-conjugated secondary antibody.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.

-

Quantification: The reaction is stopped, and the absorbance is read using a microplate reader to determine the extent of cell proliferation.

Cell Migration Assay (Wound Healing)

This method assesses the ability of a cell population to migrate and close a "wound" or gap created in a confluent monolayer.[6]

-

Cell Seeding: MDA-MB-231 cells are grown in a 6-well plate to form a confluent monolayer.[6]

-

Wound Creation: A sterile pipette tip (e.g., p200) is used to create a linear scratch in the cell monolayer.[6]

-

Treatment: The medium is replaced with fresh medium containing this compound (e.g., 50 µM) or a vehicle control.[1]

-

Imaging: The wound area is photographed at different time points (e.g., 0, 12, and 24 hours) using an inverted microscope.

-

Analysis: The width or area of the wound is measured over time to quantify the rate of cell migration and wound closure. Image analysis software (e.g., ImageJ) can be used for this purpose.[6]

Western Blot for Protein Expression

This technique is used to detect the expression levels of specific proteins, such as ACSL4.

-

Protein Extraction: Cells treated with or without this compound are lysed using a suitable buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard method like the BCA assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[7]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-ACSL4), typically overnight at 4°C.[7] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or a digital imaging system.

In Vivo Tumor Growth (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay provides a rapid and cost-effective in vivo model to study tumor growth and angiogenesis.[2][8][9]

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with appropriate humidity.[8]

-

Windowing: On embryonic day 3, a small window is made in the eggshell to access the CAM.[8]

-

Cell Inoculation: On a later embryonic day (e.g., day 7 or 11), a suspension of breast cancer cells (e.g., 1.5 x 10^6 MDA-MB-231 cells) is mixed with a basement membrane matrix (e.g., Matrigel) and grafted onto the CAM.[8][9][10]

-

Treatment: The developing tumor is treated with this compound (e.g., 10 or 100 µM) or a vehicle control.[5]

-

Tumor Excision and Analysis: At the end of the experiment (e.g., embryonic day 14), the tumors are excised, photographed, and their size (volume or area) is measured to assess the effect of the treatment on tumor growth.[2][8]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for breast cancer, particularly in aggressive, estrogen receptor-negative subtypes where ACSL4 is often overexpressed.[10][11] Its targeted inhibition of ACSL4 leads to a marked reduction in cell proliferation and migration and enhances the efficacy of existing chemo- and hormonal therapies. The experimental protocols detailed herein provide a robust framework for further investigation into the promising anti-cancer properties of this compound and other ACSL4 inhibitors.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [en.bio-protocol.org]

- 6. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]

- 9. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Wound-healing assay [bio-protocol.org]

An In-depth Technical Guide on the Role of PRGL493 (Exemplified by Ketoconazole) in Steroidogenesis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PRGL493" is not found in publicly available scientific literature. This guide utilizes Ketoconazole (B1673606), a well-characterized steroidogenesis inhibitor, as a functional equivalent to illustrate the principles and data requested. All data and methodologies presented herein pertain to Ketoconazole.

Executive Summary

Steroidogenesis is a critical biological process responsible for the synthesis of all steroid hormones from cholesterol. This pathway is tightly regulated by a series of enzymes, primarily belonging to the cytochrome P450 (CYP) superfamily. Dysregulation of steroidogenesis is implicated in a variety of pathologies, including endocrine cancers, Cushing's syndrome, and hyperandrogenic disorders. Consequently, the inhibition of key steroidogenic enzymes presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the role of steroidogenesis inhibitors, using Ketoconazole as a representative agent for the hypothetical "this compound". It details the mechanism of action, quantitative inhibitory data, experimental protocols for assessment, and the signaling pathways involved.

Introduction to Steroidogenesis

The synthesis of steroid hormones is a multi-step process that occurs predominantly in the adrenal glands, gonads, and placenta. The pathway is initiated by the transport of cholesterol into the mitochondria, where it is converted to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (CYP11A1). Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens. A simplified overview of the steroidogenic pathway is presented below.

Mechanism of Action of this compound (as Ketoconazole)

Ketoconazole is a broad-spectrum imidazole (B134444) antifungal agent that also functions as a potent inhibitor of steroidogenesis.[1] Its primary mechanism of action in this context is the inhibition of several cytochrome P450 enzymes that are critical for the synthesis of cortisol and androgens.[2] Ketoconazole is a competitive inhibitor of multiple steroidogenic enzymes.[3]

The principal targets of Ketoconazole in the steroidogenic pathway include:

-

CYP11A1 (Cholesterol side-chain cleavage enzyme): The initial and rate-limiting step in steroidogenesis.

-

CYP17A1 (17α-hydroxylase/17,20-lyase): A key enzyme in the production of both cortisol and androgens.

-

CYP11B1 (11β-hydroxylase): The final enzyme in the cortisol synthesis pathway.

By inhibiting these enzymes, Ketoconazole effectively reduces the production of cortisol and androgens.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Ketoconazole against key steroidogenic enzymes has been quantified in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: IC50 Values of Ketoconazole for Human Adrenal Steroidogenic Enzymes

| Enzyme | IC50 (µM) | Experimental System |

| C17,20-desmolase | 2 | Human adrenal tissue slices |

| 16α-hydroxylase | 9 | Human adrenal tissue slices |

| 17α-hydroxylase | 18 | Human adrenal tissue slices |

| 18-hydroxylase | 28 | Human adrenal tissue slices |

| 11β-hydroxylase | 35 | Human adrenal tissue slices |

Data sourced from in vitro studies using human adrenal tissue slices.[4]

Table 2: IC50 Values of Ketoconazole for Rat Ovarian Steroidogenic Enzymes

| Enzyme | IC50 (µM) | Experimental System |

| CYP11A1 | 0.56 | Primary rat ovary cells |

| CYP17A1 (17α-hydroxylase) | 3.36 | Primary rat ovary cells |

| CYP19A1 (Aromatase) | 0.56 | Primary rat ovary cells |

Data sourced from in situ studies with primary rat ovary cells.[5]

Table 3: Inhibitor Constant (Ki) Values of Ketoconazole for Human Adrenal Steroidogenic Enzymes

| Enzyme Activity | Ki (M) | Type of Inhibition |

| 17-hydroxylase | 10-8 | Competitive |

| 17,20-desmolase | 10-8 | Competitive |

| 11-hydroxylase | 10-8 | Competitive |

| 21-hydroxylase | 10-4 | Competitive |

| 3β-hydroxysteroid dehydrogenase/isomerase | 10-4 | Competitive |

Data sourced from kinetic analysis in human adrenal microsomal and mitochondrial suspensions.[3]

Experimental Protocols

The assessment of steroidogenesis inhibition is commonly performed using in vitro cell-based assays. The H295R human adrenocortical carcinoma cell line is a widely accepted model as it expresses all the key enzymes required for steroidogenesis.[6]

H295R Steroidogenesis Assay

This assay is designed to screen for substances that affect the production of testosterone and 17β-estradiol.[7]

Objective: To determine the effect of a test compound on the production of steroid hormones in H295R cells.

Materials:

-

H295R cell line (ATCC® CRL-2128™)

-

Complete growth medium (e.g., DMEM/F12 supplemented with serum and growth factors)

-

Serum-free medium

-

24-well or 96-well cell culture plates

-

Test compound (this compound/Ketoconazole)

-

Positive controls: Forskolin (inducer), Prochloraz (inhibitor)

-

Solvent control (e.g., DMSO)

-

Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)

-

Hormone quantification kits (e.g., ELISA, RIA) or LC-MS/MS instrumentation

Procedure:

-

Cell Culture and Plating:

-

Culture H295R cells in T-75 flasks at 37°C with 5% CO₂.

-

Subculture the cells as needed, retaining both adherent and floating viable cells.

-

Seed the cells into 24-well or 96-well plates at a density that allows for logarithmic growth during the exposure period.

-

Incubate for 24 hours to allow for cell attachment.[8]

-

-

Chemical Exposure:

-

After 24 hours, remove the complete growth medium and wash the cells with serum-free medium.

-

Add fresh serum-free medium containing a range of concentrations of the test compound, positive controls, and a solvent control. The final solvent concentration should be consistent across all wells (typically ≤0.1%).[8]

-

Each treatment should be performed in at least triplicate.

-

Incubate the plates for 48 hours at 37°C with 5% CO₂.[8]

-

-

Sample Collection and Cell Viability Assessment:

-

After the 48-hour exposure, collect the cell culture medium from each well for hormone analysis. Store at -80°C until analysis.

-

Immediately after medium collection, assess cell viability in each well using a standard method like the MTT assay. This is crucial to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.

-

-

Hormone Quantification:

-

Quantify the concentrations of key steroid hormones (e.g., testosterone, 17β-estradiol, progesterone, cortisol) in the collected medium. This can be done using ELISA, RIA, or LC-MS/MS for higher specificity and sensitivity.

-

-

Data Analysis:

-

Normalize hormone concentrations to cell viability data.

-

Calculate the percentage of hormone production relative to the solvent control.

-

Determine the IC50 value for the inhibition of each hormone's production.

-

Signaling Pathways in Steroidogenesis and Inhibition

The primary signaling pathway that regulates steroidogenesis is the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. Trophic hormones, such as Adrenocorticotropic hormone (ACTH) in the adrenal glands and Luteinizing hormone (LH) in the gonads, bind to their G-protein coupled receptors, leading to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates PKA, which phosphorylates and activates a cascade of downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and various steroidogenic enzymes.

Ketoconazole's inhibitory action on cytochrome P450 enzymes occurs downstream of cAMP production. Studies have shown that while Ketoconazole can impair ACTH-stimulated cAMP production, the steroidogenic blockade is not bypassed by the addition of dibutyryl cAMP, indicating that the critical inhibitory steps are distal to cAMP signaling.[1]

Conclusion

The inhibition of steroidogenesis is a validated therapeutic approach for a range of endocrine disorders. As exemplified by Ketoconazole, "this compound" would likely exert its effects through the direct inhibition of key cytochrome P450 enzymes within the steroidogenic pathway. A thorough understanding of its inhibitory profile, including quantitative measures of potency and the use of standardized in vitro assays like the H295R steroidogenesis assay, is critical for its development and clinical application. The data and protocols provided in this guide offer a comprehensive framework for the preclinical characterization of such an inhibitor. Further investigations should focus on the selectivity of the inhibitor and its potential off-target effects to ensure a favorable therapeutic window.

References

- 1. Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic analysis of inhibition of human adrenal steroidogenesis by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of ketoconazole on human adrenal steroidogenesis: incubation studies with tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. benchchem.com [benchchem.com]

PRGL493: A Potent Tool for Interrogating the Role of ACSL4 in Fatty Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid metabolism is a complex and highly regulated process that is central to numerous physiological and pathological states, including cancer, metabolic disorders, and inflammatory diseases. A key enzyme in this intricate network is Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). ACSL4 catalyzes the conversion of long-chain fatty acids, with a preference for arachidonic acid (AA), into their metabolically active acyl-CoA derivatives. These molecules serve as critical substrates for a variety of downstream pathways, including lipid biosynthesis, β-oxidation, and the production of inflammatory mediators. Given its pivotal role, ACSL4 has emerged as a significant therapeutic target and a subject of intense research.

This technical guide provides a comprehensive overview of PRGL493, a potent and selective inhibitor of ACSL4, and its application as a research tool to dissect the multifaceted functions of ACSL4 in fatty acid metabolism. We will delve into the quantitative data characterizing this compound's inhibitory activity, provide detailed experimental protocols for its use in both in vitro and in vivo settings, and visualize the complex signaling pathways modulated by ACSL4. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of fatty acid metabolism and ACSL4-related pathologies.

Data Presentation: Quantitative Analysis of this compound Inhibition

The efficacy of this compound as an ACSL4 inhibitor has been quantified across various experimental models. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

Table 1: Inhibitory Activity of this compound on Cell Proliferation

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 23 | [1] |

| PC-3 | Prostate Cancer | 27 | [1] |

Table 2: Effect of this compound on ACSL4 Enzymatic Activity and Downstream Processes

| Experimental System | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| Recombinant hACSL4 | Arachidonoyl-CoA formation | up to 100 µM | Significant inhibition | [1][2] |

| MDA-MB-231 cells | [³H]AA-CoA formation | 25 µM | Significant reduction | [2][3] |

| PC-3 cells | [³H]AA-CoA formation | 50 µM | Significant reduction | [2][3] |

| MA-10 Leydig cells | [³H]AA-CoA formation | 10, 25, 50 µM | Dose-dependent reduction | [2][3] |

| MA-10 Leydig cells | Progesterone synthesis | various | Inhibition | [1] |

| Y1 adrenal cells | Steroid synthesis | various | Inhibition | [1] |

| Mouse model | Adrenal & testicular steroid synthesis | 250 µg/Kg | Significant inhibition | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections provide step-by-step protocols for key experiments.

In Vitro ACSL4 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant ACSL4.[1][4]

Materials:

-

Recombinant human ACSL4 protein

-

This compound

-

Arachidonic acid (AA)

-

[³H]-Arachidonic acid ([³H]-AA)

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Dithiothreitol (DTT)

-

Tris buffer (pH 7.4)

-

Ethyl acetate (B1210297)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 175 mM Tris (pH 7.4), 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, and 250 µM CoA.

-

Inhibitor Incubation: Add this compound (in a desired concentration range, e.g., 0.1 to 100 µM) or vehicle control (DMSO) to the reaction mixture.

-

Enzyme Addition: Add the recombinant ACSL4 protein to the mixture.

-

Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 50 µM AA trace-labeled with [³H]-AA (e.g., 0.25 µCi) to a final volume of 100 µl.

-

Incubation: Incubate the reaction for 10-20 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 1 ml of ethyl acetate to extract the unreacted [³H]-AA.

-

Quantification: Centrifuge the samples and measure the radioactivity in the aqueous phase (containing the [³H]-AA-CoA) using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Cellular ACSL4 Activity Assay

This protocol measures the effect of this compound on ACSL4 activity within a cellular context.[2][3]

Materials:

-

Cell line of interest (e.g., MDA-MB-231, PC-3, MA-10)

-

This compound

-

[³H]-Arachidonic acid ([³H]-AA)

-

Cell culture medium

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified period (e.g., 3 hours).

-

Labeling: Add [³H]-AA (e.g., 0.5 µCi/ml) to the culture medium and incubate for a defined time (e.g., 1-3 hours).

-

Cell Lysis and Extraction: Wash the cells, lyse them, and extract the lipids.

-

Quantification: Separate the [³H]-AA-CoA from unreacted [³H]-AA using thin-layer chromatography or another suitable method. Measure the radioactivity of the [³H]-AA-CoA spot.

-

Data Analysis: Express the results as counts per minute (CPM) per million cells and compare the values between treated and control cells.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][5]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Tumor cells (e.g., MDA-MB-231, PC-3)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Randomly assign mice to treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 250 µg/Kg body weight) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) according to a defined schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to assess the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways involving ACSL4 and a typical experimental workflow for studying its inhibition by this compound.

ACSL4-Mediated Fatty Acid Metabolism and Downstream Signaling

Caption: ACSL4 signaling in fatty acid metabolism.

Experimental Workflow for Evaluating this compound

Caption: Workflow for studying this compound effects.

ACSL4's Role in Ferroptosis

Caption: ACSL4's role in initiating ferroptosis.

Conclusion

This compound has been established as a valuable chemical probe for elucidating the intricate roles of ACSL4 in fatty acid metabolism. Its ability to potently and selectively inhibit ACSL4 allows for the precise investigation of this enzyme's contribution to various cellular processes, including cancer cell proliferation, steroidogenesis, and ferroptosis. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies. As our understanding of the complexities of fatty acid metabolism continues to grow, tools like this compound will be indispensable in dissecting key enzymatic functions and identifying novel therapeutic avenues for a range of human diseases.

References

- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ACLS4 could be a potential therapeutic target for severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Effects of PRGL493, a Selective ACSL4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of PRGL493, a potent and selective small molecule inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). ACSL4 is a critical enzyme in fatty acid metabolism, particularly the activation of polyunsaturated fatty acids like arachidonic acid, and plays significant roles in ferroptosis, steroidogenesis, and cancer progression. By inhibiting ACSL4, this compound elicits several downstream effects, including the suppression of tumor cell proliferation, migration, and in vivo growth, as well as the inhibition of steroid synthesis. This guide details the molecular pathways influenced by this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and presents visual diagrams of its mechanism and experimental application.

Core Mechanism of Action

This compound exerts its effects through the selective inhibition of Acyl-CoA Synthetase 4 (ACSL4). ACSL4 is a pivotal enzyme that catalyzes the conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), into their corresponding Acyl-CoAs (e.g., arachidonoyl-CoA).[1][2][3] This activation step is essential for two primary downstream cellular processes:

-

Lipid Metabolism and Ferroptosis: The resulting PUFA-CoAs are esterified into phospholipids (B1166683), primarily phosphatidylethanolamines (PEs), which are incorporated into cell membranes.[1][4] These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, an iron-dependent process that, when uncontrolled, leads to a form of regulated cell death known as ferroptosis.[1][5] ACSL4 is therefore considered a key sensitizing factor for ferroptosis.[6][7] By inhibiting ACSL4, this compound reduces the pool of peroxidizable lipids in the membrane, thereby inhibiting ferroptosis.

-

Steroidogenesis: ACSL4 is highly expressed in steroidogenic tissues. It facilitates the formation of cholesteryl esters from long-chain PUFAs, creating a crucial pool of cholesterol substrate for the synthesis of steroid hormones like testosterone (B1683101) and corticosterone.[8][9][10] Inhibition of ACSL4 disrupts this process, leading to reduced steroid production.[11][12]

The inhibition of these pathways by this compound underpins its observed anti-tumor and metabolic effects.

Figure 1. Mechanism of this compound via ACSL4 Inhibition.

Quantitative Data on Downstream Effects

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in highly aggressive cancer cell lines after 72 hours of treatment, as measured by BrdU incorporation assay.[11]

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 23 |

| PC-3 | Prostate Cancer | 27 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

This table summarizes the results of this compound treatment in mouse xenograft models.[13]

| Tumor Model | Cell Line | Treatment | Dosage | Duration | Outcome |

| Breast Cancer | MDA-MB-231 | This compound | 250 µg/Kg | Daily | Significant reduction in tumor volume vs. vehicle |

| Prostate Cancer | PC-3 | This compound | 250 µg/Kg | Daily | Significant reduction in tumor volume vs. vehicle |

Table 3: Sensitization to Standard Chemotherapeutic Agents

This table shows the enhanced anti-proliferative effect when this compound is combined with standard-of-care agents in MDA-MB-231 and PC-3 cells.[14]

| Cell Line | Combination Treatment (72h) | Observation |

| MDA-MB-231 | This compound (10 µM) + 4-OHTAM (7.5 µM) | Significantly greater inhibition of proliferation vs. single agents |

| MDA-MB-231 | This compound (10 µM) + Cisplatin (1 µM) | Significantly greater inhibition of proliferation vs. single agents |

| MDA-MB-231 | This compound (10 µM) + Doxorubicin (0.25 µM) | Significantly greater inhibition of proliferation vs. single agents |

| MDA-MB-231 | This compound (10 µM) + Paclitaxel (0.1 µM) | Significantly greater inhibition of proliferation vs. single agents |

| PC-3 | This compound (10 µM) + Docetaxel (1 nM) | Significantly greater inhibition of proliferation vs. single agents |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Cell Proliferation (BrdU Incorporation Assay)

This protocol is used to quantify the anti-proliferative effects of this compound by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.[15][16]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 72 hours.

-

BrdU Labeling: Add 10 µL of BrdU labeling solution (10 µM final concentration) to each well. Incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Remove the labeling medium. Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: Remove the FixDenat solution. Add 100 µL of anti-BrdU-POD (Peroxidase-conjugated) antibody solution to each well. Incubate for 90 minutes at room temperature.

-

Washing: Wash the wells three times with 200 µL of PBS to remove any unbound antibody.

-

Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes, or until a color change is apparent. The peroxidase enzyme on the antibody will convert the substrate, producing a colored product.

-

Stopping Reaction & Measurement: Add 50 µL of 1M H₂SO₄ to stop the reaction. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Protocol: Cell Migration (Wound Healing / Scratch Assay)

This protocol assesses the effect of this compound on the collective migration of a cell monolayer.[17][18]

-

Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once the monolayer is fully confluent, use a sterile p200 pipette tip to create a straight, clear "scratch" or wound down the center of each well.[17]

-

Washing: Gently wash each well twice with PBS to remove detached cells and debris.[17]

-

Treatment: Replace the PBS with fresh, low-serum medium containing either this compound at the desired concentration (e.g., 50 µM) or a vehicle control. Low-serum medium is used to minimize cell proliferation, isolating the effect on migration.

-

Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the wound at predefined locations. Mark these locations on the outside of the plate for consistent imaging over time.

-

Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Capture images of the same marked locations at subsequent time points (e.g., 6, 12, 24 hours).

-

Analysis: Quantify the area of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure over time for treated versus control cells.

-

Wound Closure % = [(Area at T₀ - Area at Tₓ) / Area at T₀] * 100

-

Protocol: In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model.[19][20]

-

Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231) to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL. Cell viability should be >90%.

-

Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID).

-

Tumor Implantation: Anesthetize a mouse. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of the mouse.

-

Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor size 3-4 days post-implantation using calipers. Measure length (L) and width (W) every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Randomization and Treatment: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=4-8 per group).

-

Drug Administration: Prepare the this compound formulation daily. Administer this compound (e.g., 250 µg/Kg) or the vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) on the specified schedule (e.g., daily).

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize all mice, excise the tumors, and weigh them for final analysis. Tissues may be collected for further histopathological or molecular analysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.

Figure 2. Experimental workflow for in vivo efficacy testing.

References

- 1. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue-Specific Ablation of ACSL4 Results in Disturbed Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue-Specific Ablation of ACSL4 Results in Disturbed Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 17. clyte.tech [clyte.tech]

- 18. Wound healing migration assay (Scratch assay) [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to PRGL493 Target Validation in Novel Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of PRGL493, a potent and selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4), in the context of novel cancer models. This document details the mechanism of action, experimental methodologies, and key data supporting its potential as a therapeutic agent.

Introduction to this compound and its Target, ACSL4

This compound is a small molecule inhibitor identified through homology modeling and docking-based virtual screening as a selective inhibitor of Acyl-CoA Synthetase 4 (ACSL4).[1][2][3][4][5][6] ACSL4 is a member of the long-chain fatty acid-coenzyme A ligase family and is crucial for the metabolism of arachidonic acid and steroidogenesis.[1][2][3] Dysregulation of ACSL4 has been implicated in the aggressiveness of various cancers, including breast and prostate cancer, making it a promising therapeutic target.[1][2][3][6] this compound has been chemically characterized using nuclear magnetic resonance and mass spectroscopy.[1][2][3][4][5][6]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the inhibition of ACSL4, which leads to several downstream consequences:

-

Inhibition of Arachidonic Acid Metabolism: this compound blocks the conversion of arachidonic acid to arachidonoyl-CoA, a key step in the synthesis of eicosanoids and other lipid signaling molecules involved in cancer progression.[1][2][3][4][5][6][7]

-

Inhibition of Steroidogenesis: The compound has been shown to inhibit de novo steroid synthesis in cancer cells, as well as in testicular and adrenal cells.[1][2][3][5][6][7] This is particularly relevant for hormone-dependent cancers like prostate and breast cancer.

-

Cytostatic Effects: Rather than inducing apoptosis, this compound has a cytostatic effect, inhibiting cell proliferation and migration.[8] This suggests that this compound may be effective in halting tumor growth.

-

Sensitization to other Therapies: Treatment with this compound has been shown to sensitize tumor cells to both chemotherapeutic and hormonal treatments.[1][2][3][5][6][7][9][10]

This compound Signaling Pathway

The signaling pathway involving this compound and its target ACSL4 is intricate, with connections to lipid metabolism, steroidogenesis, and ferroptosis. The diagram below illustrates these relationships.

References

- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis [ri.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New inhibitor targeting Acyl-CoA ... preview & related info | Mendeley [mendeley.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics [frontiersin.org]

- 10. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The ACSL4 Inhibitor PRGL493: A Deep Dive into its Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological agent PRGL493 and its significant impact on the tumor microenvironment. By selectively inhibiting Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), this compound presents a promising avenue for cancer therapy, demonstrating potent anti-proliferative and tumor-regressive effects in preclinical models of breast and prostate cancer. This document details the underlying mechanisms of action, compiles quantitative data from key studies, outlines experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of ACSL4, an enzyme crucial for the conversion of arachidonic acid into arachidonoyl-CoA.[1][2] This inhibition disrupts lipid metabolism within cancer cells, which is a key driver of tumor aggressiveness.[1][2] The primary mode of action for this compound is cytostatic, meaning it halts the proliferation of cancer cells rather than inducing immediate cell death (apoptosis).[3] Furthermore, this compound has been shown to sensitize cancer cells to existing chemotherapeutic agents and hormonal therapies, highlighting its potential in combination treatment regimens.[1][2] The inhibitor also demonstrates an ability to impede steroidogenesis, a critical process for hormone-dependent cancers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a clear comparison of its efficacy across different models and assays.

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Cell Proliferation (BrdU) | 50 µM | Significant inhibition of cell proliferation | [3] |

| PC-3 (Prostate Cancer) | Cell Proliferation (BrdU) | 50 µM | Significant inhibition of cell proliferation | [3] |

| MA-10 (Leydig Cells) | ACSL4 Activity | 10, 25, 50 µM | Dose-dependent inhibition of ACSL4 activity | |

| MDA-MB-231 (Breast Cancer) | Tumor Growth (CAM Assay) | 10 µM, 100 µM | Significant reduction in tumor size | [4] |

| ZR-75-BQ (Breast Cancer) | Tumor Growth (Xenograft) | 100 µg/Kg | 40% reduction in BQ-overexpressing tumors | [3] |

| In Vivo Model | Cancer Type | This compound Dosage | Treatment Duration | Observed Effect | Reference |

| Chick Embryo Chorioallantoic Membrane (CAM) | Breast Cancer (MDA-MB-231) | 10 µM and 100 µM | Not Specified | Significant reduction in tumor size | [4] |

| Mouse Xenograft | Breast Cancer (MDA-MB-231) | 250 µg/Kg | Not Specified | Significant inhibition of tumor growth | |

| Mouse Xenograft | Prostate Cancer (PC-3) | 250 µg/Kg | Not Specified | Significant inhibition of tumor growth |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects.

In Vitro ACSL4 Enzymatic Activity Assay

This assay quantifies the enzymatic activity of ACSL4 by measuring the formation of arachidonoyl-CoA from arachidonic acid.

-

Materials: Recombinant human ACSL4 protein, this compound, [³H]-Arachidonic Acid, Coenzyme A, ATP, MgCl₂, DTT, Tris buffer (pH 7.4).

-

Procedure:

-

Prepare a reaction mixture containing Tris buffer, MgCl₂, DTT, ATP, and CoA.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding recombinant ACSL4 protein and [³H]-Arachidonic Acid.

-

Incubate the reaction at 37°C for 10-20 minutes.

-

Terminate the reaction and extract the lipids.

-

Quantify the formation of [³H]-arachidonoyl-CoA using liquid scintillation counting.

-

Cell Proliferation Assay (BrdU Incorporation)

This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.

-

Materials: MDA-MB-231 or PC-3 cells, cell culture medium, this compound, BrdU labeling solution, FixDenat solution, anti-BrdU-POD antibody, substrate solution, and a microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound for 72 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Remove the labeling medium and add FixDenat solution to fix and denature the DNA.

-

Add anti-BrdU-POD antibody and incubate.

-

Wash the wells and add the substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

In Vivo Chick Embryo Chorioallantoic Membrane (CAM) Assay

This assay provides a vascularized environment to study tumor growth and angiogenesis.

-

Materials: Fertilized chicken eggs, MDA-MB-231 cells, this compound solution, DMEM.

-

Procedure:

-

Incubate fertilized chicken eggs for 3 days.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

On day 10, gently place a silicon ring on the CAM surface.

-

Inoculate MDA-MB-231 cells mixed with this compound (10 or 100 µM) or vehicle control onto the CAM within the silicon ring.

-

Seal the window and incubate the eggs.

-

At the endpoint, excise the tumors and measure their size and weight.

-

In Vivo Mouse Xenograft Model

This model involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and response to treatment.

-

Materials: Immunocompromised mice (e.g., nude mice), MDA-MB-231 or PC-3 cells, this compound solution, calipers.

-

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to treatment (this compound at 250 µg/Kg body weight) and control (vehicle) groups.

-

Administer treatment intraperitoneally or orally according to the study design.

-

Measure tumor volume using calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound inhibits ACSL4, disrupting lipid metabolism and downstream signaling.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Impact on the Tumor Microenvironment

The inhibition of ACSL4 by this compound has profound effects on the tumor microenvironment beyond the cancer cells themselves. Lipid metabolism is intricately linked to immune cell function.[4] By altering the lipid composition within the tumor, this compound may modulate the activity of various immune cells, such as T-cells and macrophages, which are often suppressed in the tumor microenvironment. The reduction in steroid synthesis can also impact the hormonal milieu of the tumor, further influencing the growth and survival of cancer cells. While direct evidence of this compound's effect on specific immune cell populations and cytokine profiles is still emerging, its ability to reprogram the metabolic landscape of the tumor microenvironment represents a key area for future research and a promising strategy for enhancing anti-tumor immunity.

Conclusion

This compound is a novel and potent inhibitor of ACSL4 that demonstrates significant anti-tumor activity in preclinical models. Its unique mechanism of action, which involves the disruption of lipid metabolism and steroidogenesis, offers a new therapeutic strategy for cancers that are dependent on these pathways. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and potentially translate the therapeutic potential of this compound into clinical applications. The ongoing exploration of its effects on the broader tumor microenvironment will undoubtedly unveil new opportunities for combination therapies aimed at overcoming cancer's complex and adaptive nature.

References

- 1. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Advent of PRGL493: A Paradigm Shift in Overcoming Chemotherapy Resistance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of chemotherapy resistance remains a formidable obstacle in oncology, leading to treatment failure and disease progression. Acyl-CoA synthetase 4 (ACSL4), an enzyme pivotal in fatty acid metabolism, has been identified as a key driver of tumor aggressiveness and therapeutic resistance in various cancers, including breast and prostate cancer. This technical guide delves into the preclinical evidence surrounding PRGL493, a potent and selective inhibitor of ACSL4. We will explore its mechanism of action, its profound impact on sensitizing cancer cells to conventional chemotherapeutic agents, and the underlying signaling pathways. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a promising strategy to abrogate chemotherapy resistance.

Introduction: The Challenge of Chemotherapy Resistance

Chemotherapy, a cornerstone of cancer treatment, is often thwarted by the development of resistance, wherein cancer cells adapt to and evade the cytotoxic effects of therapeutic agents. This multifactorial phenomenon can arise from various mechanisms, including decreased drug uptake, increased drug efflux, activation of pro-survival signaling pathways, and alterations in cellular metabolism. A growing body of evidence implicates lipid metabolism in the development of chemoresistance, making it an attractive target for novel therapeutic interventions.